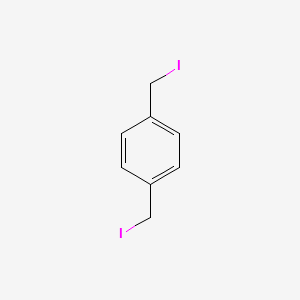

1,4-Bis(iodomethyl)benzene

Descripción

Contextualization within Dihalo-p-xylene Chemistry

Dihalo-p-xylenes are a class of organic compounds characterized by a p-xylene (B151628) core with halogen atoms substituting hydrogen atoms on the methyl groups. nih.gov These compounds, including the chloro-, bromo-, and iodo-derivatives, serve as versatile synthons for introducing the –CH2–C6H4–CH2– moiety into larger molecular architectures. nih.govresearchgate.net While the commercially available α,α'-dibromo-p-xylene is widely used, the diiodo- derivative, 1,4-bis(iodomethyl)benzene, offers enhanced reactivity, making it a subject of specialized research interest. nih.govresearchgate.net

The structural framework of these molecules, where two halomethyl groups are positioned at opposite ends of a benzene (B151609) ring, provides a rigid and linear scaffold. nih.gov This geometry is particularly advantageous in the construction of polymers and supramolecular assemblies. nih.govrsc.org The nature of the halogen atom significantly influences the reactivity of the benzylic carbon, with the C-I bond being the most labile among the common halogens. This increased reactivity of the iodo-derivative opens up possibilities for reactions that may be sluggish or inefficient with its bromo- or chloro- counterparts.

Overview of its Unique Chemical Properties in Research

The academic intrigue surrounding this compound stems from several key chemical properties. The presence of two iodomethyl groups on a benzene ring allows it to engage in a variety of chemical transformations. These groups are excellent leaving groups in nucleophilic substitution reactions, facilitating the synthesis of a wide array of derivatives.

A significant area of research involves its use in the formation of quaternary ammonium (B1175870) compounds through reaction with amines. This reactivity is fundamental to the creation of electroactive gels. nih.govresearchgate.net Furthermore, the iodine atoms in this compound can participate in halogen bonding, a non-covalent interaction that plays a crucial role in the design and assembly of novel materials with tailored properties.

The compound's structure also lends itself to applications in polymer science, where it can act as an initiator or a cross-linking agent. nih.gov Its ability to form aggregates can influence its photophysical properties, making it a candidate for the development of photonic materials. Recent research has also explored its application in the synthesis of porous organic polymers for applications such as iodine vapor adsorption.

Historical Development and Early Research Focus

The synthesis of this compound is typically achieved through a metathesis reaction, where the more readily available 1,4-bis(bromomethyl)benzene (B118104) is treated with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972). nih.gov This straightforward conversion underscores the greater nucleophilicity of the iodide ion compared to the bromide ion. An alternative, though less common, synthetic route involves the halogen exchange from 1,4-bis(chloromethyl)benzene (B146612) using potassium iodide.

Early research on dihalo-p-xylenes, including the iodo-derivative, was largely centered on their utility in polymer science. nih.govresearchgate.net Over time, the focus has broadened to encompass its role as a versatile building block in supramolecular chemistry and materials science. nih.govrsc.org Crystallographic studies have provided detailed insights into its molecular structure and intermolecular interactions. X-ray diffraction analysis reveals a centrosymmetric molecular configuration, with the benzene ring's centroid acting as an inversion center. nih.gov These studies have also highlighted the presence of weak C–H⋯I interactions and short I⋯I contacts in the crystal lattice, which contribute to the stability of the solid-state structure. nih.govresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8I2 |

| Molar Mass | 357.96 g/mol |

| Appearance | Colorless solid |

| IUPAC Name | This compound |

| Synonyms | alpha,alpha'-diiodo-p-xylene, p-Xylylene diiodide |

| CAS Number | 30362-89-1 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis(iodomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZCPVOAAXABEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301150 | |

| Record name | 1,4-bis(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30362-89-1 | |

| Record name | NSC141413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,4 Bis Iodomethyl Benzene

Established Synthetic Routes via Halogen Exchange

The most common and practical approach to synthesizing 1,4-bis(iodomethyl)benzene involves a halogen exchange reaction, a cornerstone of organic synthesis for introducing iodine into a molecule.

Metathesis from 1,4-Bis(bromomethyl)benzene (B118104)

The principal and most widely utilized method for preparing this compound is through a metathesis reaction, specifically the Finkelstein reaction, starting from 1,4-bis(bromomethyl)benzene. wikipedia.orgnih.govbyjus.com This reaction is favored due to the ready availability of the dibromo precursor. researchgate.net

The classic Finkelstein reaction involves treating an alkyl bromide or chloride with a solution of sodium iodide (NaI) in acetone (B3395972). wikipedia.org The success of this reaction is driven by the differential solubility of the halide salts in the acetone solvent. Sodium iodide is soluble in acetone, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not. wikipedia.orgbyjus.com This insolubility causes the newly formed salt to precipitate out of the solution, thereby driving the equilibrium of the reaction towards the formation of the desired alkyl iodide according to Le Chatelier's principle. wikipedia.org

In a typical procedure, α,α'-dibromo-p-xylene (another name for 1,4-bis(bromomethyl)benzene) is refluxed with an excess of sodium iodide in acetone. nih.gov For instance, a common experimental setup involves refluxing 1,4-bis(bromomethyl)benzene with sodium iodide in acetone for several hours. nih.gov After cooling, the product, this compound, crystallizes from the solution and can be collected. nih.gov

| Precursor | Reagent | Solvent | Key Condition | Product |

| 1,4-Bis(bromomethyl)benzene | Sodium Iodide (NaI) | Acetone | Reflux | This compound |

Exploration of Alternative Halogenated Precursors

While 1,4-bis(bromomethyl)benzene is the most common precursor, the Finkelstein reaction is also applicable to other halogenated starting materials. The corresponding 1,4-bis(chloromethyl)benzene (B146612) can also be used. The reactivity of alkyl halides in the Finkelstein reaction generally follows the order R-Cl < R-Br < R-I for the leaving group, making the bromo derivative more reactive than the chloro derivative. The reaction works well for primary halides, such as the benzylic halides in this case. wikipedia.org The use of 1,4-bis(chloromethyl)benzene would also yield this compound under similar reaction conditions, although potentially requiring longer reaction times or higher temperatures to achieve comparable yields.

Mechanistic Investigations of this compound Formation

The formation of this compound via the Finkelstein reaction proceeds through a well-understood nucleophilic substitution mechanism.

Nucleophilic Substitution Mechanisms (SN2)

The Finkelstein reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgbyjus.commasterorganicchemistry.comiitk.ac.in In this mechanism, the iodide ion (I⁻) acts as the nucleophile and attacks the electrophilic carbon atom of the chloromethyl or bromomethyl group. iitk.ac.inpw.live This attack occurs from the side opposite to the leaving group (the bromide or chloride ion), in a process known as "backside attack". masterorganicchemistry.com

The SN2 reaction is a concerted, single-step process where the bond between the nucleophile and the carbon atom forms simultaneously as the bond between the carbon atom and the leaving group breaks. masterorganicchemistry.comyoutube.com This leads to an inversion of stereochemistry at the carbon center, although this is not observable in the case of the achiral this compound. The rate of the SN2 reaction is dependent on the concentration of both the substrate (the dihalomethylbenzene) and the nucleophile (iodide). masterorganicchemistry.com The reaction is highly sensitive to steric hindrance; primary halides, like the benzylic halides in this synthesis, are very reactive towards SN2 displacement. pw.live

Influence of Reaction Conditions and Solvent Systems

The efficiency of the synthesis of this compound is significantly influenced by the reaction conditions and the choice of solvent.

Reaction Conditions:

Temperature: The reaction is typically carried out at reflux temperature to increase the reaction rate. nih.gov

Concentration: Using a large excess of sodium iodide can help to push the equilibrium towards the product side. wikipedia.org

Purity of Reactants: The purity of the starting 1,4-bis(bromomethyl)benzene is important for achieving a high yield of the desired product. researchgate.net

Solvent Systems: The choice of solvent is critical for the success of the Finkelstein reaction. Acetone is the classic solvent because it readily dissolves sodium iodide but not sodium bromide or sodium chloride. wikipedia.orgbyjus.com This differential solubility is the primary driving force for the reaction.

Other polar aprotic solvents such as dimethylformamide (DMF), ethylene (B1197577) glycol, and dimethyl sulfoxide (B87167) (DMSO) can also be used for Finkelstein reactions. wikipedia.orgiitk.ac.in These solvents are capable of dissolving both the ionic nucleophile and the organic substrate. However, the unique solubility properties of acetone make it particularly effective for this specific transformation. Protic solvents are generally less suitable as they can solvate the nucleophile, reducing its nucleophilicity. sciencemadness.org

| Factor | Influence on Reaction |

| Solvent | Polar aprotic solvents like acetone are ideal. They dissolve the iodide salt but not the resulting bromide or chloride salt, driving the reaction forward. wikipedia.orgbyjus.com |

| Temperature | Higher temperatures (reflux) increase the reaction rate. nih.gov |

| Concentration | An excess of the iodide salt favors product formation. wikipedia.org |

| Steric Hindrance | The primary benzylic halide structure of the precursor is ideal for the SN2 mechanism, as it has low steric hindrance. pw.live |

Chemical Reactivity and Functional Group Transformations of 1,4 Bis Iodomethyl Benzene

Versatility of the Iodomethyl Functionality in Organic Synthesis

1,4-Bis(iodomethyl)benzene is a highly versatile reagent in organic synthesis, primarily due to the reactivity of its two iodomethyl groups. vulcanchem.com The carbon-iodine (C-I) bond is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution reactions. vulcanchem.com This enhanced reactivity, particularly when compared to its chloro- and bromo-analogs, allows for the facile introduction of the p-xylylene backbone into a wide array of molecular structures under mild conditions. nih.gov The diiodo-derivative offers additional reactivity options compared to the more commonly used α,α'-dibromo-p-xylene. nih.gov The symmetrical, para-substituted structure provides a rigid, linear building block, making it a valuable synthon for creating –CH₂–C₆H₄–CH₂– connective units in polymer science and supramolecular chemistry. nih.goviucr.org The molecule's ability to undergo substitution, oxidation, and reduction reactions makes it a key intermediate for synthesizing more complex compounds.

Nucleophilic Substitution Reactions and Derivative Synthesis

The primary mode of reactivity for this compound is nucleophilic substitution, typically proceeding through an Sₙ2 mechanism. The presence of two reactive sites allows the molecule to function as a bifunctional electrophile, acting as a cross-linker or spacer in the synthesis of polymers and complex organic architectures. nih.govvulcanchem.com The reaction involves the displacement of the iodide leaving group by a wide range of nucleophiles.

This compound readily reacts with primary, secondary, and tertiary amines to form corresponding ammonium (B1175870) salts. The reaction with tertiary amines, known as quaternization, leads to the formation of quaternary ammonium compounds. nih.gov These reactions are fundamental in creating xylene-bridged electroactive gels, where the quaternary amine links are formed by the reaction of the alkyl-halogen termini with amine residues. nih.gov The resulting quaternary ammonium salts are thermodynamically stable compounds. Similarly, reactions with primary and secondary amines can lead to bis-secondary or bis-tertiary amines, which can then be quaternized in a subsequent step. For example, the related 1,4-bis(bromomethyl)benzene (B118104) reacts with piperidine (B6355638) to form an intermediate which is then quaternized with alkyl halides. pjmonline.org

| Reactant Class | Specific Reactant | Product Type | Ref. |

| Amine | Primary/Secondary Amines | Xylene-bridged quaternary salts | |

| Amine Residues | Amine in gel component | Quaternary amine linkages | nih.gov |

| Secondary Amine | Piperidine (with bromo-analog) | Bis-tertiary amine | pjmonline.org |

| Tertiary Amine | N,N-dimethylalkylamines (with bromo-analog) | Bis-quaternary ammonium salts | nih.gov |

The electrophilic nature of the benzylic carbons in this compound allows for reactions with a variety of heteroatom nucleophiles beyond nitrogen. The compound's synthesis often involves a halogen exchange (Finkelstein reaction) from 1,4-bis(bromomethyl)benzene or 1,4-bis(chloromethyl)benzene (B146612), where iodide itself acts as the nucleophile. This reaction is typically performed with sodium iodide in acetone (B3395972), where the precipitation of sodium bromide or chloride drives the reaction to completion. vulcanchem.comnih.gov

Other significant heteroatom nucleophiles include azide (B81097) ions, which react to form 1,4-bis(azidomethyl)benzene. vulcanchem.com This product is a key precursor in "click chemistry" for synthesizing bis(1,2,3-triazole) derivatives. vulcanchem.combeilstein-journals.org Reactions have also been reported with tellurium. The reaction of 1,2,4,5-tetrakis(bromomethyl)benzene (B96394) with elemental tellurium and sodium iodide in DMSO yields a bis(tellurolo) derivative, suggesting that similar reactivity is possible with this compound. researchgate.net Furthermore, nucleophilic substitution with oxygen nucleophiles, such as using sodium carbonate in an aqueous solvent system, can convert the bromo-analog into 1,4-benzenedimethanol (B118111), a reaction pathway also applicable to the iodo-derivative.

| Nucleophile | Reagent(s) | Product Type | Ref. |

| Iodide | Sodium Iodide (NaI) | Halogen Exchange Product (from bromo- or chloro-analog) | vulcanchem.com |

| Azide | Sodium Azide (NaN₃) | 1,4-Bis(azidomethyl)benzene | vulcanchem.com |

| Hydroxide/Carbonate | Sodium Carbonate (Na₂CO₃) | 1,4-Benzenedimethanol (from bromo-analog) | |

| Imidazole | Imidazole, NaH | 1,4-Bis((1H-imidazol-1-yl)methyl)benzene (from chloro-analog) | |

| Telluride | Elemental Tellurium, NaI | Organotellurium compound (from bromo-analog) | researchgate.net |

Oxidation and Reduction Pathways of the Iodomethyl Groups

The iodomethyl groups of this compound can participate in both oxidation and reduction reactions, although specific documented pathways for this exact compound are less common than substitution reactions. In general, benzylic halides can undergo oxidation. For instance, the oxidation of the related compound 1,4-benzenedimethanol can be a route to corresponding aldehydes or carboxylic acids, suggesting that direct oxidation of this compound could potentially yield terephthalaldehyde (B141574) or terephthalic acid under suitable conditions.

A notable side reaction for 1,2- or 1,4-bis(halomethyl)benzenes upon treatment with certain nucleophiles is the oxidation of the nucleophile itself. sit.edu.cn This can be followed by the formation of highly reactive quinodimethane intermediates, which may subsequently oligomerize or participate in addition or cycloaddition reactions. sit.edu.cn

Reduction of the carbon-iodine bond is also a feasible transformation. Standard reducing agents used for alkyl halides can convert the iodomethyl groups into methyl groups, yielding p-xylene (B151628). While specific studies on this compound are sparse, the reduction of the C-X bond in benzylic halides is a well-established synthetic transformation.

General Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are dominated by the principles of Sₙ2 reactions. The reaction rate is influenced by the concentration of both the substrate and the nucleophile, the solvent, and the temperature. The use of polar aprotic solvents like acetone or DMF can enhance reaction rates by solvating the cation of the nucleophilic salt while leaving the anion relatively free to attack. vulcanchem.com Compared to its chloro- and bromo-analogs, this compound exhibits faster reaction rates in nucleophilic substitutions due to the superior leaving group ability of iodide. For example, synthesis from 1,4-bis(chloromethyl)benzene requires more forcing conditions (e.g., higher temperatures) than from the dibromo route.

Supramolecular Chemistry and Intermolecular Interactions Involving 1,4 Bis Iodomethyl Benzene

Halogen Bonding Interactions within Crystalline Architectures

The crystal structure of 1,4-bis(iodomethyl)benzene is a clear exhibition of how halogen bonding and related interactions govern the assembly of molecules in the solid state. The molecule itself is centrosymmetric, with the benzene (B151609) ring's centroid acting as an inversion center. nih.gov This inherent symmetry influences the packing and the nature of the intermolecular contacts.

C-H⋯I Hydrogen Bonding Analysis

Detailed crystallographic analysis reveals the presence of weak C-H⋯I hydrogen bonds, which are instrumental in the formation of the crystal structure. nih.govresearchgate.net These interactions link the molecules into stacks that extend along the b-axis of the crystal. nih.govresearchgate.net The specific geometry of these hydrogen bonds has been determined through single-crystal X-ray diffraction studies. nih.gov

| Hydrogen Bond | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| C4-H42⋯I1 | 1.02(2) | 3.12(2) | 3.9774(16) | 141.8(16) |

Table 1: Hydrogen-bond geometry for this compound. Data sourced from McAdam et al. (2009). nih.gov

I⋯I Halogen Bonding and its Role in Crystal Packing

Beyond hydrogen bonding, the crystal structure of this compound is further stabilized by short I⋯I halogen contacts. nih.govresearchgate.net These interactions are a significant force in the crystal packing, contributing to the formation of undulating sheets in the (101) plane. nih.govresearchgate.net The measured distance of the I⋯I contact is 3.8433(2) Å. nih.govresearchgate.net This type of halogen-halogen interaction is classified as a Type II contact. nih.gov Each iodine atom in the structure interacts with two neighboring iodine atoms, reinforcing the supramolecular assembly. nih.gov

Contribution to Supramolecular Assembly and Material Organization

The isomeric forms of bis(iodomethyl)benzene, such as the 1,2- and 1,3-derivatives, exhibit different crystal packing arrangements due to the altered geometry and resulting intermolecular interaction networks. nih.gov For instance, the packing in the 1,2-isomer relies on C-H⋯I hydrogen bonds and weak parallel slipped π–π stacking interactions, a feature not as prominent in the 1,4-isomer. nih.gov This comparison underscores the critical role of substituent positioning in determining the final supramolecular architecture.

Insights into Crystal Structure and Lattice Stabilization

The crystal structure of this compound has been determined to be monoclinic. nih.gov The stability of the crystal lattice is a direct consequence of the cumulative effect of the aforementioned C-H⋯I and I⋯I interactions. nih.govresearchgate.net These non-covalent bonds, although individually weak, collectively provide the necessary energy to create a stable and well-defined three-dimensional network.

The molecule is isostructural with its fluorine, chlorine, and bromine analogues, with the primary distinction being the C-halogen bond length. nih.gov This structural similarity across the dihalo-p-xylene series highlights the robustness of the underlying packing motif, which is primarily driven by the shape of the molecule and the potential for various intermolecular interactions.

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | β (°) ** | Volume (ų) ** |

| This compound | Monoclinic | 9.0978(3) | 4.5982(2) | 11.2793(3) | 99.808(1) | 464.96(3) |

Table 2: Crystallographic data for this compound. Data sourced from McAdam et al. (2009). nih.gov

Advanced Research Applications of 1,4 Bis Iodomethyl Benzene

Utility in Nanocrystal Synthesis for Optoelectronic Devices

A comprehensive search of scientific databases and academic journals did not yield any studies that utilize 1,4-bis(iodomethyl)benzene for the synthesis of nanocrystals intended for optoelectronic devices. The role of various organic ligands and precursors in nanocrystal synthesis is a well-established field of research; however, the specific use of this compound has not been reported.

Preparation of Lead Sulfide (B99878) Nanocrystals

There is no scientific literature available that describes a method for the preparation of lead sulfide (PbS) nanocrystals using this compound. Research on PbS nanocrystal synthesis focuses on various other precursors and capping agents to control the size, shape, and surface chemistry of the nanocrystals, but this compound is not mentioned among them.

Enhancement of Photoconductive Properties for Solar Cell Efficiency

Similarly, no research findings could be located that investigate or demonstrate the use of this compound to enhance the photoconductive properties of materials used in solar cells. While the modification of surfaces and interfaces in solar cell materials is an active area of research to improve efficiency, there is no evidence to suggest that this compound has been explored for this purpose.

Analytical and Structural Characterization Techniques for 1,4 Bis Iodomethyl Benzene

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 1,4-bis(iodomethyl)benzene, particularly after its synthesis from precursors like 1,4-bis(bromomethyl)benzene (B118104).

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a distinct fingerprint of the molecule, which is clearly distinguishable from that of its dibromo or dichloro analogues. rsc.orgnih.govresearchgate.net

Due to the molecule's symmetry, with an inversion center at the midpoint of the benzene (B151609) ring, a simplified NMR spectrum is expected. The ¹H NMR spectrum would feature a singlet for the four equivalent aromatic protons and another singlet for the four equivalent methylene (B1212753) (CH₂) protons. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the aromatic carbons and the benzylic carbon of the iodomethyl group. While specific chemical shift values are reported in various studies, they are instrumental in confirming the successful substitution of bromine or chlorine with iodine during synthesis. nih.govresearchgate.net The integration of the proton signals and the number of unique carbon signals are consistent with the highly symmetrical structure of the compound.

Mass spectrometry is employed to confirm the molecular weight of this compound and to corroborate the elemental composition. The molecular formula, C₈H₈I₂, corresponds to a molecular weight of approximately 357.96 g/mol , and high-resolution mass spectrometry can confirm the exact mass of 357.87155 Da. nih.govhmdb.ca

This technique is used alongside NMR and microanalysis to verify the successful synthesis of the target compound from its precursors. nih.govresearchgate.net The mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to [C₈H₈I₂]⁺. Analysis of the fragmentation pattern, though not detailed in readily available literature, would likely involve the characteristic loss of iodine atoms (I•) or iodomethyl radicals (•CH₂I), which are common fragmentation pathways for organoiodides.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information for this compound, revealing precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

X-ray crystallographic analysis shows that this compound crystallizes in the monoclinic system with the space group P2₁/c. rsc.org The crystal structure is stabilized by a network of weak intermolecular interactions. These include C—H⋯I hydrogen bonds, which link the molecules into stacks along the b-axis of the crystal. rsc.orgnih.gov Furthermore, the structure is stabilized by short iodine-iodine (I⋯I) contacts of 3.8433 (2) Å, which are indicative of halogen bonding and result in the formation of undulating sheets in the (101) plane. rsc.orgnih.govresearchgate.net The carbon-iodine bond length is a critical parameter determined from these studies, measured at 2.1907(15) Å. rsc.org

| Bond | Length (Å) |

|---|---|

| C1—C4 | 1.489(2) |

| C4—I1 | 2.1907(15) |

| C1—C2 | 1.401(2) |

| C1—C3ⁱ | 1.396(2) |

Data sourced from crystallographic studies. rsc.org The label 'i' denotes a symmetry-generated atom.

The collection of crystallographic data for this compound is typically performed at low temperatures, such as 89 K, to minimize thermal vibrations and obtain a more precise structure. rsc.orgnih.govlibretexts.org A common instrument used for this purpose is a Bruker APEXII CCD area-detector diffractometer, utilizing Molybdenum Kα (Mo Kα) radiation (λ = 0.71073 Å). rsc.orglibretexts.org

After data collection, an absorption correction is applied, often using a multi-scan method like SADABS. rsc.orgnih.gov The structure is then solved and refined. The refinement process for published structures has achieved low R-factors, with a final R₁ value of 0.013 and a wR₂ value of 0.033 for observed reflections, indicating a high-quality refinement. nih.govlibretexts.org During refinement, all hydrogen atoms are typically located in a difference Fourier map and refined freely. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈I₂ |

| Formula Weight | 357.94 |

| Temperature | 89 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0978 (3) |

| b (Å) | 4.5982 (2) |

| c (Å) | 11.2793 (3) |

| β (°) | 99.808 (1) |

| Volume (ų) | 464.96 (3) |

| Z | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R₁ [I > 2σ(I)] | 0.013 |

| wR₂ (all data) | 0.033 |

Data compiled from single-crystal X-ray diffraction studies. rsc.orgnih.govlibretexts.org

Emerging Research Avenues and Future Perspectives for 1,4 Bis Iodomethyl Benzene Chemistry

Innovations in Synthetic Methodologies

The primary and most established route to 1,4-bis(iodomethyl)benzene is the Finkelstein reaction, a classic nucleophilic substitution (SN2) process. iitk.ac.inwikipedia.org This method typically involves the halogen exchange of a more readily available precursor, such as 1,4-bis(bromomethyl)benzene (B118104) or 1,4-bis(chloromethyl)benzene (B146612), with an iodide salt.

Established Method: The reaction is commonly performed by treating 1,4-bis(bromomethyl)benzene with sodium iodide (NaI) in a polar aprotic solvent like acetone (B3395972). wikipedia.orgnih.gov The success of this reaction is driven by Le Chatelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium bromide or sodium chloride is not, causing it to precipitate and drive the equilibrium towards the desired diiodo product. wikipedia.org The diiodo derivative exhibits enhanced reactivity in subsequent reactions compared to its chloro- and bromo-analogs, which is attributed to the fact that the iodide ion is an excellent leaving group. nih.gov

Future Research Directions: While the Finkelstein reaction is reliable, emerging research focuses on optimizing this process and exploring novel synthetic strategies with improved efficiency and sustainability.

Catalysis and Reaction Conditions: Future innovations may involve the development of catalytic systems to accelerate the halogen exchange. While the "aromatic Finkelstein reaction" has seen advancements using copper catalysts for aryl halides, similar research could explore catalysis for benzylic halides. nih.gov Furthermore, investigations into green and sustainable synthesis are gaining traction. This includes the exploration of biomass-derived precursors for the xylene core and the use of more environmentally benign solvents or solvent-free conditions. mpg.de The use of ionic liquids as recyclable media for nucleophilic substitution reactions also presents a promising avenue for greener synthesis protocols. organic-chemistry.org

Alternative Precursors: Research into alternative starting materials beyond the typical dihalo-p-xylenes could provide more direct and efficient pathways. For instance, methods involving the direct iodination of p-xylene (B151628) derivatives or functional group transformations from other precursors like 1,4-benzenedimethanol (B118111) are subjects of ongoing interest.

A comparison of common precursors for the Finkelstein synthesis of this compound is presented below.

| Precursor | Reagent | Typical Solvent | Relative Reactivity |

| 1,4-Bis(bromomethyl)benzene | Sodium Iodide | Acetone | High |

| 1,4-Bis(chloromethyl)benzene | Sodium Iodide | Acetone / DMF | Moderate |

Table 1: Comparison of Precursors for this compound Synthesis.

Expanded Applications in Advanced Functional Materials

The rigid structure and bifunctional nature of this compound make it an ideal linker molecule for constructing complex molecular architectures and advanced functional materials. Its enhanced reactivity compared to other dihaloxylenes allows for facile introduction of the p-xylylene unit into various structures under mild conditions.

Supramolecular Chemistry and MOFs: The compound serves as a key precursor for synthesizing flexible bis-imidazole ligands, such as 1,4-bis(imidazol-1-ylmethyl)benzene (bix), which are widely used in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials are investigated for applications in gas storage, separation, and catalysis. The ability to functionalize the benzene (B151609) ring or modify the linker length allows for fine-tuning the properties of the resulting frameworks.

Polymers for Organic Electronics: The p-xylylene unit is a fundamental component in many conjugated polymers used in organic electronics. By reacting this compound with various monomers, new polymers with tailored electronic and optical properties can be synthesized. For example, derivatives like 1,4-bis((9H-carbazol-9-yl)methyl)benzene are used to create electrochromic polymers for high-contrast display devices. mdpi.com The high reactivity of the iodomethyl groups facilitates polymerization reactions, opening avenues for creating novel materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Electroactive Gels: A specific application of this compound is in the formation of xylene-bridged electroactive gels. nih.gov In these materials, the compound acts as a cross-linker, reacting with amine residues in other components to form quaternary ammonium (B1175870) linkages. nih.gov This creates a three-dimensional network capable of responding to electrical stimuli, with potential applications in sensors, actuators, and soft robotics.

Computational Chemistry Approaches to Understand Reactivity and Interactions

Computational chemistry provides powerful tools to predict and understand the behavior of this compound at a molecular level, guiding synthetic efforts and the design of new materials.

Understanding Non-Covalent Interactions: The crystal structure of this compound is stabilized by a network of non-covalent interactions, including weak C—H⋯I hydrogen bonds and, notably, I⋯I halogen bonds (with a contact distance of 3.8433 Å). nih.gov Computational methods like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are crucial for characterizing these interactions. beilstein-journals.org These studies can quantify the strength of the halogen bonds, which arise from an electropositive region on the iodine atom known as a "σ-hole," and explain how these forces dictate the solid-state packing of the molecules. beilstein-journals.orgunimi.it

Modeling Reaction Mechanisms: Theoretical calculations are employed to elucidate the mechanisms of reactions involving this compound. For its synthesis, computational models can map the energy profile of the SN2 pathway in the Finkelstein reaction, helping to optimize reaction conditions. iitk.ac.in For its applications, DFT calculations can predict the reactivity of the iodomethyl groups towards various nucleophiles and model the electronic properties of resulting polymers or supramolecular assemblies. researchgate.net

Predicting Molecular Properties: Computational tools can predict key molecular properties that are essential for materials design. This includes calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to estimate the electronic band gap of derived polymers, a critical parameter for organic electronic devices. Furthermore, modeling can help predict the conformational preferences of linkers derived from this compound, which is vital for designing MOFs with specific pore sizes and functionalities.

The crystal structure of this compound has been determined by X-ray diffraction, providing precise data for computational modeling.

| Parameter | Value |

| Formula | C₈H₈I₂ |

| Crystal System | Monoclinic |

| a (Å) | 9.0978 (3) |

| b (Å) | 4.5982 (2) |

| c (Å) | 11.2793 (3) |

| β (°) | 99.808 (1) |

| I···I contact (Å) | 3.8433 (2) |

Table 2: Crystallographic Data for this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,4-bis(iodomethyl)benzene, and how can purity be validated?

- Methodology : The compound is synthesized via halogen-exchange metathesis. React α,α′-dibromo-p-xylene with NaI in acetone under reflux for 12–24 hours. Monitor reaction progress using TLC (hexane:ethyl acetate, 9:1). Post-reaction, cool the mixture to induce crystallization, filter, and wash with cold acetone .

- Purity Validation : Confirm purity via H and C NMR to distinguish from bromo precursors (e.g., absence of Br-coupled splitting). Use elemental analysis (C, H, I) and mass spectrometry (EI-MS, m/z 358 for [M]) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Handling Protocol : Use PPE (nitrile gloves, safety goggles), and work in a fume hood to avoid inhalation. The compound is light-sensitive; store in amber vials under inert gas. Avoid contact with oxidizing agents due to iodine’s reactivity .

- Emergency Measures : For skin contact, rinse immediately with water (15+ minutes). For spills, collect using non-combustible absorbents and dispose as halogenated waste .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Spectroscopy :

- NMR : H NMR (CDCl): δ 4.62 (s, 4H, CHI), 7.35 (s, 4H, aromatic) .

- IR : C-I stretch at ~500 cm; aromatic C-H bends at 800–850 cm.

Advanced Research Questions

Q. How do weak non-covalent interactions influence the crystal packing of this compound?

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) reveals centrosymmetric monoclinic packing (space group ) with weak C–H⋯I hydrogen bonds (2.95–3.10 Å) and Type II I⋯I interactions (3.843 Å) in undulating sheets. These interactions stabilize the lattice and influence material properties like thermal stability .

- Data Collection : Use a Bruker APEXII CCD diffractometer (MoKα, λ = 0.71073 Å) at 89 K. Refinement with SHELXL97 (, ) .

Q. What role does this compound play in polymer chemistry, particularly in controlled radical polymerization?

- Application : Acts as a bifunctional initiator in atom transfer radical polymerization (ATRP). The iodine atoms facilitate reversible C–I bond cleavage, enabling controlled growth of polystyrene or poly(methyl methacrylate) chains. Optimize catalyst (CuBr/PMDETA) and monomer ratios for desired polydispersity () .

- Mechanistic Insight : Iodine’s polarizability enhances initiation efficiency compared to bromo analogues, but may require lower temperatures to suppress side reactions .

Q. How does UV irradiation affect the stability of this compound, and what decomposition pathways are observed?

- Photochemical Behavior : Under UV (254 nm), C–I bonds undergo homolytic cleavage, generating iodomethyl radicals. Secondary reactions include recombination or H-abstraction, forming toluene derivatives. Use HPLC-PDA and GC-MS to identify byproducts like 1,4-dimethylbenzene .

- Quantification : Acidic species (e.g., HI) generated during photolysis can be titrated with NaOH. Radical trapping agents (TEMPO) suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.